molecular formula C16H12N2O4 B2796175 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 301194-53-6

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2796175
CAS No.: 301194-53-6
M. Wt: 296.282
InChI Key: OENYNSFDFMJSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 3-nitrobenzoyl chloride with 2-amino-4,6-dimethylphenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzoxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of 6,8-dimethyl-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one.

    Oxidation: Formation of corresponding oxides.

    Substitution: Formation of various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities. The benzoxazine ring provides stability and enhances the compound’s ability to interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    6,8-dimethyl-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one: A reduced form of the compound with an amino group instead of a nitro group.

    2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A similar compound without the dimethyl groups.

    6,8-dimethyl-4H-3,1-benzoxazin-4-one: A compound with a similar benzoxazine ring but without the nitrophenyl group.

Uniqueness

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of both the nitrophenyl group and the dimethyl groups on the benzoxazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6,8-dimethyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-6-10(2)14-13(7-9)16(19)22-15(17-14)11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENYNSFDFMJSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.